molecular formula C14H14BrF4NO3 B3869687 2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate

2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate

Cat. No.: B3869687
M. Wt: 400.16 g/mol
InChI Key: XQFLYRQCBWAPKA-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate is a synthetic chemical reagent of interest in advanced biochemical and pharmacological research. This compound is hypothesized to possess a dual-functionality structure, integrating a bromoanilino group that may act as a potential pharmacophore or a handle for further synthetic modification via cross-coupling reactions, with a tetrafluoropropyl ester that could enhance its lipophilicity and biomembrane permeability. The presence of the bromoanilino moiety suggests potential application as a key intermediate in the synthesis of more complex molecules, such as protease inhibitors or modulators of protein-protein interactions, particularly in the development of activity-based probes for proteomics studies. Researchers may value this compound for investigating structure-activity relationships in drug discovery, especially in designing covalent enzyme inhibitors where the bromophenyl group can be functionalized. The fluorine atoms are known to influence the molecule's metabolic stability and binding affinity, making it a candidate for research in medicinal chemistry optimization. This product is provided for research purposes only and must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrF4NO3/c15-9-4-6-10(7-5-9)20-11(21)2-1-3-12(22)23-8-14(18,19)13(16)17/h4-7,13H,1-3,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFLYRQCBWAPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate typically involves multiple steps:

    Formation of the Fluorinated Propyl Group: The starting material, 2,2,3,3-tetrafluoropropanol, is reacted with a suitable halogenating agent to form 2,2,3,3-tetrafluoropropyl halide.

    Coupling with 4-Bromoaniline: The 2,2,3,3-tetrafluoropropyl halide is then reacted with 4-bromoaniline under basic conditions to form the intermediate 2,2,3,3-tetrafluoropropyl 4-bromoaniline.

    Formation of the Oxopentanoate Moiety: The intermediate is then reacted with a suitable acylating agent, such as pentanoic anhydride, to form the final product, 2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized products.

    Reduction: Amines or other reduced products.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

    Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorinated and brominated aromatic structures can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader family of 5-oxopentanoate esters with fluorinated alkyl chains and substituted anilino groups. Below is a systematic comparison with structurally analogous compounds identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Aniline Ring Ester Group Molecular Weight (g/mol) Key Properties/Applications (Inferred) Reference
2,2,3,3-Tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate (Target) 4-Bromo 2,2,3,3-Tetrafluoropropyl ~315.1* High lipophilicity; potential bioactivity -
2,2,3,3-Tetrafluoropropyl 5-(2-methylanilino)-5-oxopentanoate 2-Methyl 2,2,3,3-Tetrafluoropropyl ~265.2* Reduced steric hindrance; lower reactivity
2,2,3,3-Tetrafluoropropyl 5-(4-iodoanilino)-5-oxopentanoate 4-Iodo 2,2,3,3-Tetrafluoropropyl ~362.0* Higher halogen mass; possible radiopharmaceutical use
2,2,3,3-Tetrafluoropropyl 5-(2-methoxyanilino)-5-oxopentanoate 2-Methoxy 2,2,3,3-Tetrafluoropropyl ~295.2* Electron-donating group; altered solubility
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate 2-Chloro-4-fluoro Ethyl 272.7 Lower lipophilicity; simpler synthesis
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluoro Free carboxylic acid 210.2 Higher polarity; limited membrane permeability

*Molecular weights estimated based on structural analogs.

Key Findings :

Electron-Donating Groups (Methyl, Methoxy): These substituents may improve solubility in polar solvents but reduce stability under oxidative conditions .

Ester Group Impact: The tetrafluoropropyl ester enhances lipophilicity and thermal stability compared to non-fluorinated esters (e.g., ethyl). This is consistent with fluorinated polymers noted in –6, where fluorination improves resistance to degradation . The free carboxylic acid derivative () is more water-soluble but less likely to cross lipid membranes, limiting its utility in drug delivery .

Safety and Environmental Considerations :

  • Fluorinated esters, like those in –6, are often persistent in the environment. The tetrafluoropropyl group in the target compound may raise similar concerns, though direct toxicity data is absent in the evidence .

Q & A

Q. What are the recommended synthetic routes for 2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves two key steps:

Formation of the 5-(4-bromoanilino)-5-oxopentanoic acid intermediate via nucleophilic acyl substitution between 4-bromoaniline and glutaric anhydride derivatives under reflux with a base catalyst (e.g., triethylamine) .

Esterification of the intermediate with 2,2,3,3-tetrafluoropropanol. This step typically employs a coupling agent like DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) as a catalyst in anhydrous dichloromethane .
Optimization Tips:

  • Monitor reaction progress using TLC or HPLC to minimize side products.
  • Adjust molar ratios (e.g., 1.2:1 alcohol-to-acid ratio) to drive esterification to completion .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Use reverse-phase HPLC with a C18 column and UV detection at 254 nm (for aromatic/amide absorption) .
  • Structural Confirmation:
    • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify the tetrafluoropropyl group and bromoanilino moiety. The 19F^{19}\text{F} NMR should show two distinct doublets for the CF2_2 groups .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ ions) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Prepare stock solutions in DMSO (10 mM) for biological assays .
  • Stability : Store at -20°C under inert gas (N2_2) to prevent hydrolysis of the ester group. Monitor degradation via HPLC over time .

Advanced Research Questions

Q. How can controlled polymerization techniques (e.g., RAFT) be applied to derivatives of this compound for material science applications?

Methodological Answer:

  • Design : Replace the tetrafluoropropyl group with a polymerizable moiety (e.g., methacrylate) to synthesize monomers for RAFT polymerization. Use chain-transfer agents like CPDT (2-cyano-2-propyl dodecyl trithiocarbonate) to control molecular weight and polydispersity .
  • Validation : Analyze polymer growth via GPC and confirm end-group fidelity using MALDI-TOF MS/MS .

Q. What mechanistic insights explain the biological activity of this compound in pharmacological assays?

Methodological Answer:

  • Hypothesis : The 4-bromoanilino group may act as a kinase inhibitor via halogen bonding, while the tetrafluoropropyl group enhances membrane permeability .
  • Experimental Validation :
    • Perform enzyme inhibition assays (e.g., kinase profiling) with ATP-competitive binding studies.
    • Use fluorescence polarization to measure binding affinity (Kd_d) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

  • Root Cause Analysis : Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies. For example, traces of moisture can hydrolyze the ester, reducing yields .
  • Reproducibility : Validate protocols using standardized reagents (e.g., anhydrous solvents from Kanto Reagents) and replicate assays in triplicate .

Q. What advanced analytical techniques are required to study degradation products or metabolic pathways?

Methodological Answer:

  • Degradation Studies : Use LC-QTOF-MS to identify hydrolytic products (e.g., 5-(4-bromoanilino)-5-oxopentanoic acid) under simulated physiological conditions (pH 7.4, 37°C) .
  • Metabolism : Incubate with liver microsomes and analyze metabolites via UPLC-MS/MS. Look for dehalogenation or ester cleavage .

Notes on Contradictions and Validation

  • Synthetic Yield Discrepancies : reports 70% yields for similar esters, while cites 85%. This may stem from differences in purification (e.g., column chromatography vs. distillation) .
  • Biological Activity : Fluorine’s electron-withdrawing effect may enhance binding in some assays but reduce solubility in others, necessitating structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
2,2,3,3-tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate

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